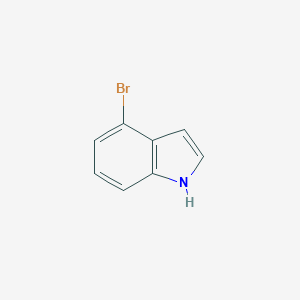
4-Bromoindole
Übersicht
Beschreibung
4-Bromoindole is a potential inhibitor of GSK-3 and is also used as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of indole derivatives, including 4-Bromoindole, has been achieved through various routes. Acid-catalyzed condensation reactions between isatins and indoles are the most useful due to high yield, wide scope, and short reaction times . Other synthetic routes involve the use of 2-fluorophenyl imines .Molecular Structure Analysis
The molecular formula of 4-Bromoindole is C8H6BrN. It has an average mass of 196.044 Da and a monoisotopic mass of 194.968353 Da .Chemical Reactions Analysis
4-Bromoindole may be used to synthesize clavicipitic acid (an ergot alkaloid), 4-bromodehydrotryptophan, 3-indolylacetonitrile derivative, and marine alkaloid dictyodendrin B .Physical And Chemical Properties Analysis
4-Bromoindole has a density of 1.7±0.1 g/cm3, a boiling point of 316.9±15.0 °C at 760 mmHg, and a flash point of 145.5±20.4 °C. It has a molar refractivity of 46.2±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 118.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Biotechnological Production
Field
Application
4-Bromoindole is a derivative of indole, which is a signaling molecule produced by bacteria and plants. Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery .
Methods
Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including 4-Bromoindole .
Results
The production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been achieved .
Inhibition of Biofilm Formation
Field
Application
4-Bromoindole has been found to inhibit biofilm formation by Escherichia coli O157:H7 (EHEC), a pathogenic strain .
Methods
The antibiofilm abilities of 16 halogenated indoles, including 4-Bromoindole, were investigated against EHEC .
Results
At a concentration of 20 μg/mL, 4-Bromoindole inhibited EHEC biofilm formation by more than 61% without affecting planktonic cell growth .
Synthesis of Clavicipitic Acid
Field
Application
4-Bromoindole can be used to synthesize clavicipitic acid, an ergot alkaloid .
Methods
The specific synthesis methods are not provided in the source .
Results
The successful synthesis of clavicipitic acid using 4-Bromoindole has been reported .
Inhibition of GSK-3
Field
Application
4-Bromoindole is a potential inhibitor of Glycogen synthase kinase 3 (GSK-3), a protein kinase involved in cellular processes such as glucose regulation .
Methods
The specific methods of application are not provided in the source .
Results
The potential of 4-Bromoindole as an inhibitor of GSK-3 has been suggested .
Synthesis of Dictyodendrin B
Application
4-Bromoindole can be used to synthesize dictyodendrin B, a marine alkaloid .
Results
The successful synthesis of dictyodendrin B using 4-Bromoindole has been reported .
Inhibition of Persister Formation
Application
Halogenated indole derivatives, including 4-Bromoindole, have been found to eradicate persister formation by E. coli and the multidrug-resistant pathogen Staphylococcus aureus .
Results
4-Bromoindole and other halogenated indole derivatives have shown potential in inhibiting biofilm formation by these bacteria .
Synthesis of 4-bromodehydrotryptophan
Application
4-Bromoindole can be used to synthesize 4-bromodehydrotryptophan .
Results
The successful synthesis of 4-bromodehydrotryptophan using 4-Bromoindole has been reported .
Synthesis of 3-indolylacetonitrile Derivative
Application
4-Bromoindole can be used to synthesize a 3-indolylacetonitrile derivative .
Results
The successful synthesis of a 3-indolylacetonitrile derivative using 4-Bromoindole has been reported .
Indole-Containing Metal Complexes
Field
Application
Indole-containing metal complexes, which may include 4-Bromoindole, have significant biological activity and potential medicinal applications .
Results
The biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery has been reported .
Safety And Hazards
When handling 4-Bromoindole, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Indole and its derivatives, including 4-Bromoindole, have value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
Eigenschaften
IUPAC Name |
4-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJZJFUBQYULKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350300 | |
| Record name | 4-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoindole | |
CAS RN |
52488-36-5 | |
| Record name | 4-Bromoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52488-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

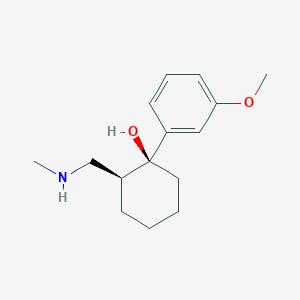
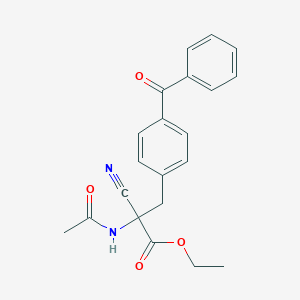
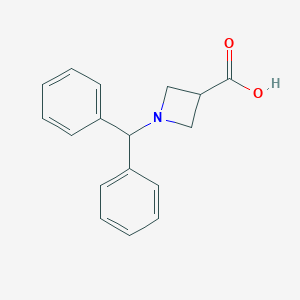
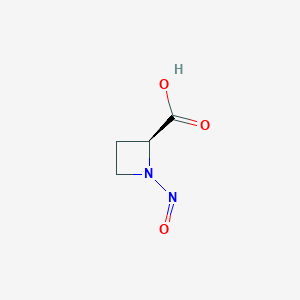

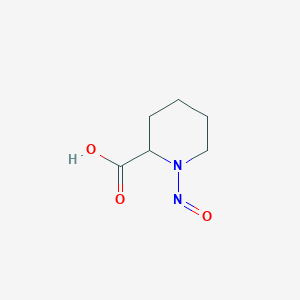
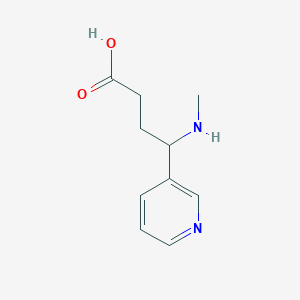
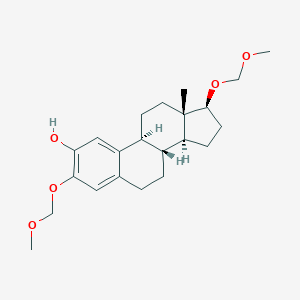
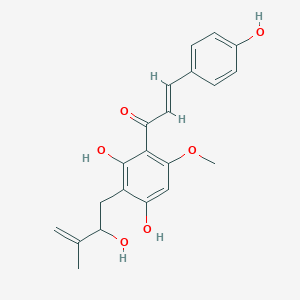
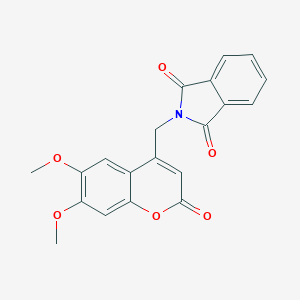
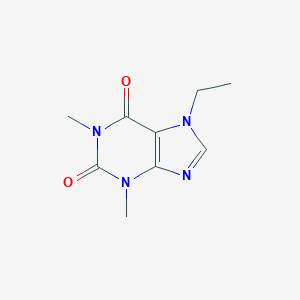
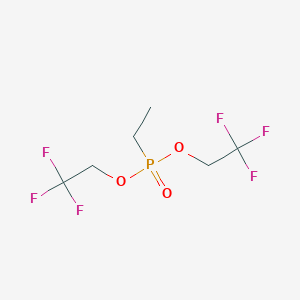
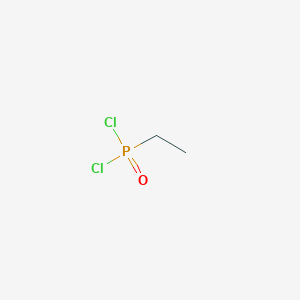
![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)